
simlukafusp alfa (RO-6874281)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
simlukafusp alfa also known as RO6874281 is a fusion protein consists of a human anti-fibroblast activation protein-alpha (FAP) antibody and an engineered interleukin-2, which may stimulate local immune response against FAP-positive tumor cells.
化学反応の分析
Molecular Architecture and Fusion Design
Simlukafusp alfa comprises three key components:
-
Anti-FAP antibody (4B9) : A high-affinity human IgG1 antibody targeting FAP, expressed on cancer-associated fibroblasts .
-
IL-2 variant (IL2v) : Engineered with mutations (F42A, Y45A, L72G) to abolish binding to IL-2 receptor α (IL-2Rα) while retaining affinity for IL-2Rβγ .
-
Linker : A (G4S)3 peptide connector fusing the antibody’s C-terminus to IL2v .
Key Structural Modifications :
Target Binding
-
FAP Binding : The anti-FAP antibody (4B9) binds FAP with a reported dissociation constant (Kd) of 0.1–0.3 nM in human and murine models .
-
IL2v-Receptor Interaction : IL2v binds IL-2Rβγ with a Kd of 1–3 nM , comparable to wild-type IL-2, but shows >1,000-fold reduced affinity for IL-2Rα .
Cross-Reactivity :
Species | FAP Binding (Kd) | IL-2Rβγ Binding (Kd) |
---|---|---|
Human | 0.1 nM | 1.3 nM |
Mouse | 0.3 nM | 2.8 nM |
Cynomolgus monkey | 0.2 nM | 1.5 nM |
Data derived from surface plasmon resonance (SPR) and cell-based assays . |
Immune Cell Activation
-
NK and CD8+ T Cells : Induces dose-dependent proliferation (EC50 = 0.3–1.0 nM) via IL-2Rβγ signaling .
-
Regulatory T Cells (Tregs) : 10–100x reduced activation compared to wild-type IL-2 (EC50 = 10–30 nM) .
Comparative Potency :
Cell Type | FAP-IL2v (EC50) | Wild-Type IL-2 (EC50) |
---|---|---|
CD8+ T cells | 0.5 nM | 0.1 nM |
NK cells | 0.3 nM | 0.2 nM |
Tregs | 25 nM | 0.5 nM |
Source: PBMC-based proliferation assays . |
In Vivo Pharmacokinetics
-
Half-Life : ~40–60 hours in murine models, attributed to FcRn-mediated recycling .
-
Tumor Accumulation : 5–10x higher intratumoral concentration vs. non-targeted IL2v, confirmed via biodistribution studies .
Dose-Dependent Exposure :
Dose (mg/kg) | Cmax (µg/mL) | AUC0–∞ (µg·h/mL) |
---|---|---|
0.5 | 12 ± 2 | 480 ± 90 |
1.0 | 24 ± 3 | 980 ± 120 |
2.0 | 45 ± 5 | 1,850 ± 200 |
Data from tumor-free C57BL/6 mice . |
Combination with PD-L1/PD-1 Inhibitors
-
Mechanism : FAP-IL2v enhances intratumoral CD8+ T cell infiltration and reduces Fas-mediated apoptosis, synergizing with checkpoint inhibitors .
-
Efficacy : In syngeneic models, FAP-IL2v + anti-PD-L1 increased survival by 50% vs. monotherapy (P < 0.01) .
ADCC/TDCC Enhancement
-
Cetuximab (EGFR mAb) : FAP-IL2v boosted ADCC activity by 3–5x in FAP+ tumor models .
-
CEA-TCB (T cell bispecific) : Increased T cell cytotoxicity (EC50 reduced from 10 nM to 1 nM) .
Clinical Pharmacokinetics
特性
CAS番号 |
1776942-10-9 |
---|---|
IUPAC名 |
simlukafusp alfa |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
simlukafusp alfa; RO-6874281; anti-Fap/interleukin-2 fusion protein RO6874281; Fap-il2v fp RO6874281; RG-7461; RG7461; RO-6874281; RO6874281; simlukafusp alfa; UNII-FL08SGO9XA. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。